2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .Scientific Research Applications
Antimalarial and Antiviral Applications
A study explored the antimalarial activity of sulfonamide derivatives, noting significant in vitro antimalarial activity. The synthesized sulfonamide displayed excellent antimalarial activity, with a selectivity index due to the presence of quinoxaline moiety attached to the sulfonamide ring system. Additionally, molecular docking studies revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, important for malaria treatment, as well as potential efficacy against SARS-CoV-2 through binding energy calculations with the main protease and Spike Glycoprotein, suggesting a broader antiviral application (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Enzyme Inhibitory Potential
Research on new sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and were tested for their in silico molecular docking results, consistent with in vitro enzyme inhibition data, highlighting their therapeutic potential (M. Abbasi et al., 2019).
Antibacterial Applications
Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their value as antibacterial agents (M. Abbasi et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial activity of novel sulfonamide derivatives was also explored, with compounds displaying good antimicrobial activity. Computational calculations provided confirmation for the anticipated new compounds, suggesting a strong correlation between experimental and theoretical analyses for antimicrobial efficacy (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c28-25(26-19-10-11-22-23(14-19)32-13-12-31-22)16-27-15-24(20-8-4-5-9-21(20)27)33(29,30)17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMZZQEUKRZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.